molecular formula C21H16ClFN4O2S B2927801 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226427-18-4

5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

Cat. No.: B2927801
CAS No.: 1226427-18-4
M. Wt: 442.89
InChI Key: QXLPWSXSXHZVKL-UHFFFAOYSA-N
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Description

5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a chemical compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound boasts a complex structure, featuring benzyl, chlorophenyl, fluorophenyl, oxadiazole, sulfanyl, and pyrimidinol moieties, each contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multi-step process:

  • Formation of the 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This step may involve the cyclization of a corresponding hydrazide with suitable reagents.

  • Attachment of the benzyl and sulfanyl groups: : This can be achieved via nucleophilic substitution reactions, where the oxadiazole moiety is functionalized with a benzyl group and a sulfanyl moiety.

  • Construction of the pyrimidinol ring: : This crucial step often involves cyclization reactions, where appropriate precursors are subjected to conditions that favor the formation of the pyrimidinol ring.

Industrial Production Methods

Industrial-scale production of this compound might involve more streamlined and cost-effective synthetic routes. Optimizations in reaction conditions such as solvent selection, temperature control, and catalysts usage ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound may undergo oxidation to form corresponding sulfoxide or sulfone derivatives.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Nucleophiles: : Like amines, thiols, or alcohols for substitution reactions.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Substitution Products: : Compounds with varied functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

Chemistry

The compound is used as a starting material for synthesizing more complex molecules and as a reagent in various organic transformations.

Biology

Medicine

Research suggests potential therapeutic applications, possibly in the design of novel drugs targeting specific pathways.

Industry

Used in the development of new materials with desired properties, such as polymers and advanced coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are typically mediated through its interaction with specific enzymes or receptors. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Unique Features

  • The combination of benzyl, chloro, fluoro, oxadiazole, sulfanyl, and pyrimidinol groups makes it unique in its reactivity and application scope.

Similar Compounds

  • Compounds with similar core structures might include other substituted pyrimidinols, oxadiazoles, and phenyl derivatives, each with varying substituents leading to different properties and applications.

This detailed exploration sheds light on the synthesis, reactivity, and multifaceted applications of 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol, illustrating its significance in scientific research and industrial development.

Properties

IUPAC Name

5-benzyl-2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-17(23)16(22)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPWSXSXHZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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